N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated nitrophenyl group, a methylphenoxy group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components and inducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C16H14ClN3O4 |
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Molecular Weight |
347.75 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-3-2-4-13(7-11)24-10-16(21)19-18-9-12-5-6-14(17)15(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
HENILGQKCQSUFO-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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